molecular formula C10H7ClFN3O2 B1461459 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094411-42-3

1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1461459
CAS RN: 1094411-42-3
M. Wt: 255.63 g/mol
InChI Key: NYUSHQHVBYUPLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .


Chemical Reactions Analysis

The compound “1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” likely participates in various chemical reactions. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, is known to be a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .

Scientific Research Applications

Intermolecular Interactions and Crystal Engineering

Research has focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives, for insights into intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. These interactions are crucial for crystal engineering and designing materials with specific properties. The study by Shukla et al. (2014) highlighted the solvatomorphic behavior of these compounds using thermal techniques and quantum mechanical calculations to understand the energetics of these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Kane et al. (1995) synthesized 1,2,4-triazole derivatives to explore long-range fluorine-proton coupling, indicating the potential use of these compounds in NMR spectroscopy for structural analysis. The spatial proximity of fluorine to the methyl group was confirmed through X-ray analysis and NOE difference spectroscopy (Kane, Dalton, StaegerMichael, & Huber, 1995).

Antimicrobial Activity

A derivative synthesized through unexpected ring closure exhibited notable antimicrobial activity against Listeria monocytogenes and Escherichia coli. The synthesis, characterized by Kariuki et al. (2022), involved sulfonation and yielded a compound with activity comparable to ampicillin and vancomycin, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).

Agonist Activities and Drug Design

Ciocoiu et al. (2010) investigated 1,4-disubstituted 1,2,3-triazoles for their ability to act as dual PPARα/δ agonists, a property useful in drug design for metabolic disorders. This research demonstrates the pharmaceutical relevance of triazole derivatives in developing drugs targeting peroxisome proliferator-activated receptors (Ciocoiu, Nikolić, Nguyen, Thoresen, Aasen, & Hansen, 2010).

Synthetic Methods and Chemical Intermediates

The compound and its derivatives are investigated for their roles as intermediates in synthetic chemistry. For instance, Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the utility of triazole derivatives in synthesizing agriculturally important chemicals (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUSHQHVBYUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145906
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1094411-42-3
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094411-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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